molecular formula C13H14O4 B3034536 3,5-Bis(allyloxy)benzenecarboxylic acid CAS No. 185254-52-8

3,5-Bis(allyloxy)benzenecarboxylic acid

Cat. No. B3034536
M. Wt: 234.25 g/mol
InChI Key: DYXSRNKEBQTTIB-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Bis(allyloxy)benzenecarboxylic acid, is a derivative of benzoic acid with allyloxy groups at the 3 and 5 positions on the benzene ring. This structure suggests potential reactivity due to the presence of allyl groups, which are known to participate in various chemical reactions, particularly those involving palladium-catalyzed coupling reactions.

Synthesis Analysis

The synthesis of related AB2 monomers, such as 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, involves a Sonogashira cross-coupling reaction using a palladium catalyst system. This method is particularly suitable for deactivated aryl halides and leads to the formation of hyperbranched polyesters with varying molecular weights and degrees of branching .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 3,5-Bis(allyloxy)benzenecarboxylic acid, they do provide insights into the structures of similar compounds. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit interesting molecular arrays and photophysical properties . These findings suggest that the substitution pattern on the benzene ring can significantly influence the molecular structure and resulting properties of the compound.

Chemical Reactions Analysis

The allyloxy groups in 3,5-Bis(allyloxy)benzenecarboxylic acid are likely to undergo various chemical transformations. For example, the reactivity of allylation reagents with geminal bis-trimethylsilyl substitution has been described, leading to ene reactions with aldehydes or Sakurai allylation reactions depending on the Lewis acid catalyst used . Additionally, photochemical heterolysis of related benzyl alcohols and esters has been shown to generate benzyl cations with low-energy triplet states .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(allyloxy)benzenecarboxylic acid can be inferred from related compounds. For instance, the photophysical properties of lanthanide complexes derived from similar aromatic carboxylic acids have been characterized, revealing efficient light harvesting and luminescence efficiencies . Moreover, the crystalline forms of bis(methylene(dihydroxyphosphoryl))benzoic acid and its calcium complex demonstrate the importance of hydrogen bonding in stabilizing the molecular structure .

Scientific Research Applications

  • Enzyme Induction : A study on 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) and its analogs revealed their activities as microsomal enzyme inducers, illustrating the importance of structural features in such biological activities. The study highlighted the impact of changes in the pyridyloxy ring structure and benzene ring substitution on enzyme induction potency, supporting a receptor-mediated mechanism of action (Kelley, M., Lambert, I., Merrill, J., & Safe, S., 1985) source.

  • Imaging Necrosis : Research on a (99m)Tc(CO)(3) labeled 3,3'-(benzylidene)-bis-(1H-indole-2-carbohydrazide) derivative demonstrated its potential as a SPECT tracer for imaging necrosis. The compound displayed selective uptake in necrotic tissue, offering insights into the development of diagnostic tools for necrosis visualization (Prinsen, K., Jin, L., Vunckx, K., et al., 2011) source.

  • Angiogenesis in Cancer : A study on 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) revealed its antiangiogenic effects in colon cancer, attributed to reduced expression of vascular endothelial growth factor (VEGF). This highlights the role of similar compounds in modulating tumor progression and metastasis through interference with angiogenesis pathways (Minagawa, N., Nakayama, Y., Inoue, Y., et al., 2004) source.

properties

IUPAC Name

3,5-bis(prop-2-enoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h3-4,7-9H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSRNKEBQTTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C(=O)O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(allyloxy)benzenecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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